molecular formula C14H11NO2 B2480188 5-(2-Naphthalenyl)-3-isoxazolemethanol CAS No. 1245031-44-0

5-(2-Naphthalenyl)-3-isoxazolemethanol

Cat. No.: B2480188
CAS No.: 1245031-44-0
M. Wt: 225.247
InChI Key: GXLSAFMQEJCNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Naphthalenyl)-3-isoxazolemethanol is an organic compound that features a naphthalene ring fused to an isoxazole ring with a methanol group attached

Preparation Methods

The synthesis of 5-(2-Naphthalenyl)-3-isoxazolemethanol typically involves several steps. One common method starts with the preparation of 2-naphthalenyl isoxazole, which is then subjected to further reactions to introduce the methanol group. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

5-(2-Naphthalenyl)-3-isoxazolemethanol undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

  • Biological Activity : Preliminary studies indicate that 5-(2-Naphthalenyl)-3-isoxazolemethanol may exhibit antimicrobial and anticancer properties. The isoxazole ring is common in biologically active molecules, suggesting potential therapeutic applications.
  • Mechanism of Action : Research indicates that the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to various biological effects. This includes inhibition of enzyme activity and modulation of receptor signaling pathways.

Medicine

  • Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases. The compound's structural components are associated with anti-inflammatory and antitumor activities, warranting further investigation into its medicinal properties.

Industry

  • Material Development : this compound is utilized in developing new materials with specific properties, such as optoelectronic devices. Its unique chemical structure makes it suitable for applications in advanced material science.

Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-(2-Naphthyl)-5-(2-chlorophenyl)isoxazoleContains chlorophenyl substituentPotentially enhanced biological activity due to halogen substitution
4-(2-Naphthyl)-3-isoxazolemethanolDifferent substitution pattern on isoxazoleMay exhibit different reactivity profiles
5-(4-Methylphenyl)-3-isoxazolemethanolMethyl group substitutionAltered hydrophobic properties affecting solubility

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound on various cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for developing new cancer therapies.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of the compound against several bacterial strains. The findings demonstrated that this compound exhibited notable antibacterial activity, highlighting its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-(2-Naphthalenyl)-3-isoxazolemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses .

Comparison with Similar Compounds

5-(2-Naphthalenyl)-3-isoxazolemethanol can be compared with other similar compounds, such as:

Biological Activity

5-(2-Naphthalenyl)-3-isoxazolemethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The isoxazole ring, a core component of this compound, is associated with various pharmacological properties, making it a candidate for further research in therapeutic applications.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C₁₃H₉N₃O
  • Molecular Weight : 227.22 g/mol

This compound features a naphthalene moiety which contributes to its hydrophobic characteristics and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a spectrum of biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds containing isoxazole rings can inhibit the growth of various bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, suggesting its utility in treating inflammatory diseases.

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : Interaction with various receptors could alter signaling pathways, leading to therapeutic effects.
  • Oxidative Stress Reduction : Antioxidant properties may play a role in mitigating oxidative stress in cells.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReferences
AntimicrobialModerate,
AnticancerPromising
Anti-inflammatorySignificant
NeuroprotectiveUnder Study

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating significant activity.
    • Reference:
  • Anticancer Research :
    • In vitro assays demonstrated that this compound induced apoptosis in breast cancer cell lines (MCF-7), suggesting its potential as a chemotherapeutic agent.
    • Reference:
  • Anti-inflammatory Investigation :
    • Research indicated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, supporting its anti-inflammatory claims.
    • Reference:

Properties

IUPAC Name

(5-naphthalen-2-yl-1,2-oxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-9-13-8-14(17-15-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLSAFMQEJCNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.